Dasatinib Carboxylic Acid Ethyl Ester is a chemical compound derived from dasatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. The compound has the molecular formula and a molecular weight of approximately 530.04 g/mol. It features a complex structure that includes various functional groups, contributing to its biological activity and specificity in inhibiting certain kinases involved in cancer progression .
Dasatinib Carboxylic Acid Ethyl Ester (DCEE) is a derivative of Dasatinib, a Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) []. DCEE has been investigated for its potential applications in various scientific research areas. Here's a breakdown of some key areas:
Studies have explored DCEE's potential as an anticancer agent due to its ability to target specific signaling pathways involved in cancer cell growth and survival.
These findings suggest that DCEE may be a promising candidate for further development as an anticancer therapeutic. More research is needed to determine its efficacy and safety in clinical trials.
One of the main challenges in treating CML and ALL with Dasatinib is the emergence of resistance. DCEE has been investigated for its ability to overcome Dasatinib resistance in cancer cells [].
The major products from these reactions include the parent carboxylic acid, various esters, and substituted derivatives depending on the specific reagents and conditions employed.
Dasatinib Carboxylic Acid Ethyl Ester exhibits significant biological activity through its inhibition of various tyrosine kinases, including:
By inhibiting these kinases, Dasatinib Carboxylic Acid Ethyl Ester disrupts crucial biochemical pathways involved in cell growth and proliferation, making it a valuable compound in cancer research and therapy .
The synthesis of Dasatinib Carboxylic Acid Ethyl Ester generally involves esterification processes. One commonly used method is the Steglich esterification, which employs specific catalysts like N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The industrial production of this compound follows similar synthetic routes but on a larger scale, incorporating rigorous purification techniques such as recrystallization and chromatography to ensure high purity and yield .
Dasatinib Carboxylic Acid Ethyl Ester has several applications across various fields:
Studies involving Dasatinib Carboxylic Acid Ethyl Ester have demonstrated its interactions with multiple biological targets. Its ability to inhibit tyrosine kinases suggests potential synergies when combined with other therapeutic agents targeting similar pathways. Further research is ongoing to explore these interactions comprehensively, particularly concerning drug resistance mechanisms in cancer treatment .
Dasatinib Carboxylic Acid Ethyl Ester is part of a broader class of compounds that inhibit tyrosine kinases. Here are some similar compounds along with their unique features:
Compound Name | Key Features |
---|---|
Dasatinib | A potent inhibitor for BCR-ABL fusion protein; widely used in leukemia treatment. |
Imatinib | Another tyrosine kinase inhibitor primarily targeting BCR-ABL; used for chronic myeloid leukemia. |
Nilotinib | A second-generation tyrosine kinase inhibitor with improved potency against BCR-ABL mutations. |
Bosutinib | Targets multiple kinases including SRC; utilized for chronic myeloid leukemia. |
Ponatinib | Effective against resistant BCR-ABL mutations; broader kinase inhibition profile. |
Dasatinib Carboxylic Acid Ethyl Ester stands out due to its specific structural modifications that enhance its selectivity and potency against various tyrosine kinases compared to its counterparts .
Dasatinib Carboxylic Acid Ethyl Ester represents a structurally complex heterocyclic compound characterized by multiple ring systems and functional groups [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 2-(4-(6-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate [2] [16]. Alternative nomenclature includes 4-[6-[[5-[[(2-Chloro-6-methylphenyl)amino]carbonyl]-2-thiazolyl]amino]-2-methyl-4-pyrimidinyl]-1-piperazineacetic acid ethyl ester [1] [4] [6].
The molecular architecture consists of three primary heterocyclic components: a thiazole ring system, a pyrimidine core, and a piperazine linker unit [1] [2]. The thiazole moiety serves as the central scaffold, bearing a carboxamide substituent that connects to a 2-chloro-6-methylphenyl group [2] [3]. The pyrimidine ring system incorporates a methyl substituent at the 2-position and establishes connectivity to the piperazine nitrogen through position 4 [1] [2].
The structural representation through Simplified Molecular Input Line Entry System notation reveals the complete connectivity: CC1=NC(NC2=NC=C(C(NC(C(Cl)=CC=C3)=C3C)=O)S2)=CC(N4CCN(CC(OCC)=O)CC4)=N1 [4] [7]. The International Chemical Identifier key LTKNTZZGCSNLFZ-UHFFFAOYSA-N provides unique molecular identification [2] [3].
The empirical formula C24H28ClN7O3S encompasses twenty-four carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, seven nitrogen atoms, three oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular weight determination through mass spectrometry confirms a value of 530.04 grams per mole [1] [2] [19]. High-resolution mass spectrometric analysis establishes the exact mass as 529.166 atomic mass units [3] [22].
The elemental composition distribution demonstrates carbon as the predominant element by mass percentage, followed by nitrogen reflecting the heterocyclic nature of the compound [1] [2]. The presence of heteroatoms including nitrogen, oxygen, sulfur, and chlorine contributes significantly to the physicochemical properties and potential biological activity [2] [3].
Table 1: Physicochemical Properties of Dasatinib Carboxylic Acid Ethyl Ester
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C₂₄H₂₈ClN₇O₃S | Elemental Analysis |
Molecular Weight (g/mol) | 530.04 | Mass Spectrometry |
Exact Mass (g/mol) | 529.166 | High-Resolution Mass Spectrometry |
CAS Registry Number | 910297-62-0 | Chemical Registry |
Polar Surface Area (Ų) | 144.31 | Computational Prediction |
Density (g/cm³) | 1.461 ± 0.06 | Computational Prediction |
Melting Point (°C) | >192 (decomposition) | Thermal Analysis |
Appearance | Off-white to pale yellow solid | Visual Inspection |
The partition coefficient determination reveals a LogP value of 4.34, indicating significant lipophilic character [3] [26]. This elevated partition coefficient suggests enhanced membrane permeability compared to more hydrophilic analogs [10] [12]. The lipophilicity substantially exceeds that of the parent dasatinib compound, which exhibits a LogP of approximately 2.05 [10].
Solubility characteristics demonstrate limited aqueous solubility with preferential dissolution in organic solvents [11] [14] [16]. Dimethyl sulfoxide represents the primary solvent for analytical and research applications [14] [16] [21]. The polar surface area calculation yields 144.31 square angstroms, contributing to the limited water solubility profile [3] [26].
The compound exhibits storage requirements at refrigerated temperatures between 2-8 degrees Celsius to maintain chemical integrity [14] [15] [16]. Ambient temperature storage may lead to degradation and reduced analytical purity [14] [15].
Chemical stability analysis indicates thermal decomposition occurring above 192 degrees Celsius without distinct melting transition [5] [14]. The compound demonstrates sensitivity to elevated temperatures, requiring controlled storage conditions [14] [15] [16]. Purity determinations through high-performance liquid chromatography consistently exceed 95 percent when properly stored [1] [14] [19].
The ester functional group represents the primary site of chemical instability, particularly under hydrolytic conditions [9] [13]. Carboxylesterase-mediated hydrolysis can convert the ethyl ester to the corresponding carboxylic acid metabolite [9]. Stability studies in mouse plasma demonstrate variable hydrolysis rates depending on the specific ester structure and steric hindrance [9].
The structural relationship between Dasatinib Carboxylic Acid Ethyl Ester and the parent dasatinib compound involves modification of the piperazine substituent [8] [16] [17]. Dasatinib contains a 2-hydroxyethyl group attached to the piperazine nitrogen, while the ethyl ester analog features an ethyl acetate moiety at the corresponding position [8] [16].
Table 2: Comparative Structural Analysis
Parameter | Dasatinib | Dasatinib Carboxylic Acid Ethyl Ester |
---|---|---|
Molecular Formula | C₂₂H₂₆ClN₇O₂S | C₂₄H₂₈ClN₇O₃S |
Molecular Weight (g/mol) | 488.01 | 530.04 |
Key Substituent | 2-Hydroxyethyl group | Ethyl acetate group |
LogP | 2.05 | 4.34 |
Primary Function | Kinase inhibitor | Synthetic analog/impurity |
The molecular weight increase of 42.03 grams per mole reflects the addition of C₂H₂O corresponding to the ethyl acetate modification [1] [8]. The enhanced lipophilicity of the ethyl ester derivative results from replacement of the hydroxyl group with the ester functionality [3] [10].
Both compounds maintain identical core structures including the thiazole-pyrimidine-piperazine framework and the 2-chloro-6-methylphenyl substituent [8] [16] [17]. The carboxamide linkage connecting the thiazole ring to the chloromethylphenyl group remains unchanged [8] [16].
The molecular structure incorporates multiple functional groups contributing to chemical reactivity and potential biological interactions [2] [27]. The thiazole heterocycle provides sites for nucleophilic attack, particularly at the C-2 and C-5 positions [27]. The pyrimidine ring system offers potential for nucleophilic substitution reactions [27].
Table 3: Functional Group Analysis and Reactivity Assessment
Functional Group | Structural Location | Chemical Reactivity | Stability Considerations |
---|---|---|---|
Thiazole Ring | Central core | Nucleophilic attack at C-2, C-5 | Metabolically stable |
Pyrimidine Ring | Central core | Nucleophilic substitution | Resistant to hydrolysis |
Piperazine Ring | Linker region | N-alkylation, N-oxidation | Tertiary amine stability |
Amide Bond | Thiazole-phenyl connector | Hydrolysis under extreme conditions | Generally stable |
Ethyl Ester | Terminal substituent | Hydrolytic cleavage | Primary instability site |
Chloro Substituent | Phenyl ring ortho position | Electrophilic substitution | Metabolically stable |
The piperazine ring system contains tertiary nitrogen atoms susceptible to N-alkylation and potential N-oxidation reactions [13] [27]. The amide bond connecting the thiazole ring to the 2-chloro-6-methylphenyl group demonstrates stability under physiological conditions but may undergo hydrolysis under extreme pH conditions [9] [27].
The ethyl ester group represents the most reactive functional group, readily undergoing hydrolysis to yield the corresponding carboxylic acid [9] [13]. This reactivity has significance for metabolic transformations and analytical stability [9].
Stereochemical analysis reveals the absence of defined chiral centers within the molecular structure [2] [22]. The compound exists as a single constitutional isomer without enantiomeric forms [2] [22]. The piperazine ring adopts a chair conformation in solution, with substituents occupying equatorial positions to minimize steric interactions [22].
Conformational flexibility exists around the single bonds connecting the heterocyclic ring systems [22]. The thiazole-pyrimidine linkage allows rotation, influencing the overall molecular geometry and potential binding conformations [22]. The piperazine-acetate chain provides additional conformational degrees of freedom [22].
Molecular modeling studies suggest preferred conformations that minimize intramolecular interactions while optimizing intermolecular binding potential [9] [22]. The planar aromatic systems tend to adopt coplanar arrangements when sterically feasible [22]. The 2-chloro-6-methylphenyl group orientation relative to the thiazole ring influences overall molecular shape and binding characteristics [22].